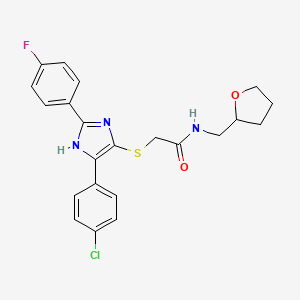

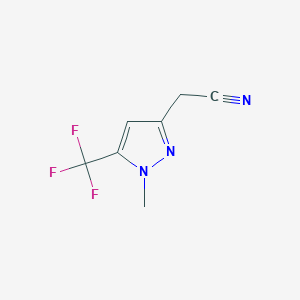

![molecular formula C13H20N2O B2532379 N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2199517-34-3](/img/structure/B2532379.png)

N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of amines like “N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine” can be achieved through various methods. Some of these include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Scientific Research Applications

Organometallic Chemistry

The study of low-valent aminopyridinato chromium methyl complexes, which involves reactions of aminopyridine derivatives with chromium compounds, highlights the role of N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine in synthesizing organometallic complexes. These reactions have implications for understanding metal-ligand interactions and designing catalysts for industrial applications (Noor, Schwarz, & Kempe, 2015).

Synthetic Organic Chemistry

Research on the synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines via cyclization of 5-oximinoalkanenitriles showcases the compound's utility in constructing pyridine cores, a crucial framework in many pharmaceuticals and agrochemicals (Vijn, Arts, Maas, & Castelijns, 1993).

Catalysis

The catalytic amination of biomass-based alcohols represents a significant application of this compound in sustainable chemistry. This process, which turns renewable resources into valuable amines, underscores the compound's role in the development of green catalytic systems (Pera‐Titus & Shi, 2014).

Medicinal Chemistry

The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involves the reaction of dimethylaminomethylene derivatives with primary amines, highlights the potential of this compound in generating compounds with potent cytotoxic properties against cancer cell lines. This research contributes to the search for new anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Environmental Science

The exploration of non-aqueous amine systems for carbon dioxide absorption using derivatives of amines, including this compound, is crucial for developing more efficient and less toxic methods for CO2 capture. Such research is pivotal for addressing climate change by improving industrial CO2 sequestration processes (Karlsson, Drabo, & Svensson, 2019).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various ion channels and receptors .

Mode of Action

This could involve binding to the target, altering its conformation, and modulating its activity .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence various signaling pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Based on its potential targets, it may modulate cellular signaling, leading to changes in cell function .

Properties

IUPAC Name |

N,N-dimethyl-2-(6-methylpyridin-2-yl)oxycyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10-6-4-9-13(14-10)16-12-8-5-7-11(12)15(2)3/h4,6,9,11-12H,5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPFPICFCODTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCCC2N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)

![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)